1,4,5-Oxadiazepane hydrochloride

Vue d'ensemble

Description

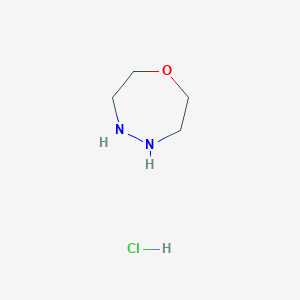

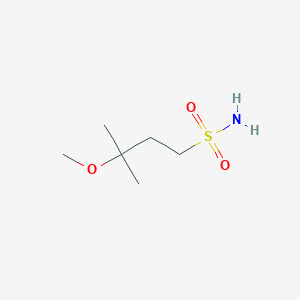

1,4,5-Oxadiazepane hydrochloride, also known as an oxadiazepine, is a heterocyclic organic compound. It consists of a seven-membered ring with three nitrogen and two oxygen atoms . The molecular formula is C4H11ClN2O and the average mass is 138.596 Da .

Molecular Structure Analysis

The molecular structure of 1,4,5-Oxadiazepane hydrochloride consists of a seven-membered ring with three nitrogen and two oxygen atoms . The molecular formula is C4H11ClN2O , and the average mass is 138.596 Da .

Physical And Chemical Properties Analysis

1,4,5-Oxadiazepane has a density of 1.0±0.1 g/cm3, a boiling point of 153.2±29.0 °C at 760 mmHg, and a vapor pressure of 3.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.0±3.0 kJ/mol and a flash point of 47.3±13.7 °C . The index of refraction is 1.413, and the molar refractivity is 26.7±0.3 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .

Applications De Recherche Scientifique

Use in Cereal Herbicides

- Summary of the Application: The [1,4,5]oxadiazepane ring is incorporated in the structure of pinoxaden, a cereal herbicide . Pinoxaden provides outstanding levels of post-emergence activity against a broad spectrum of grass weed species for worldwide selective use in both wheat and barley .

- Methods of Application or Experimental Procedures: The uptake and translocation pattern of pinoxaden when coapplied with its tailored adjuvant were analysed by autoradiography, indicating extensive and rapid penetration, followed by effective distribution throughout the plant .

- Results or Outcomes: The biological potential of pinoxaden and its active principle pinoxaden dione in terms of grass weed control and tolerance in cereals was fully exploited by inclusion of the safener cloquintocet-mexyl in the formulation in combination with a specific and tailor-made tank-mix adjuvant based on methylated rape seed oil .

Use in Pharmaceutical Compounds

- Summary of the Application: Oxadiazoles, including those with a [1,4,5]oxadiazepane ring, have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

- Methods of Application or Experimental Procedures: Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .

- Results or Outcomes: These molecules have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Use in Antihistaminic Activity

- Summary of the Application: Hexahydro-1,4-diazepine derivatives containing ether groups have been studied for their potential antihistaminic activity .

- Results or Outcomes: While the specific results or outcomes are not detailed in the available resources, the study suggests potential antihistaminic activity of these compounds .

Use in Anti-inflammatory Agents

- Summary of the Application: N,N-Dicyclohexylhexahydrodiazepines and N,N-dicyclohexylperhydrodiazocines have been studied for their potential as anti-inflammatory agents .

- Results or Outcomes: While the specific results or outcomes are not detailed in the available resources, the study suggests potential anti-inflammatory activity of these compounds .

Propriétés

IUPAC Name |

1,4,5-oxadiazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3-7-4-2-6-5-1;/h5-6H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQWIZFPRGIKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,5-Oxadiazepane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate](/img/structure/B1433255.png)

![2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride](/img/structure/B1433256.png)

![1-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1433267.png)

![4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1433269.png)